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Compound of Interest

Compound Name: Akton

Cat. No.: B157348

Disclaimer: Limited specific toxicological data is publicly available for the insecticide marketed
under the trade name "Akton." Production of Akton has reportedly been discontinued. The
chemical name for the active ingredient in Akton is O-[2-chloro-1-(2,5-dichlorophenyl) vinyl]
0O,0-diethyl phosphorothioate.[1] This guide summarizes the available information on Akton
and presents a detailed toxicological profile of a representative and well-studied
organophosphate insecticide, chlorpyrifos-methyl, to provide a comprehensive understanding
of the potential hazards associated with this class of compounds. The information on
chlorpyrifos-methyl should not be directly attributed to Akton.

Akton Insecticide: Known Information

Akton is an organophosphate insecticide.[1] Organophosphates as a class are known to be
inhibitors of the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning
of the nervous system. While specific quantitative toxicity data for Akton is scarce in the public
domain, it is classified as having high acute toxicity.

Representative Toxicological Profile: Chlorpyrifos-
Methyl

To illustrate the toxicological properties of an organophosphate insecticide, this section details
the profile of chlorpyrifos-methyl.

Acute Toxicity
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Chlorpyrifos-methyl generally exhibits low to moderate acute toxicity depending on the route of

exposure.

Table 1: Acute Toxicity of Chlorpyrifos-Methyl

Test Type Species Route LD50/LC50 Reference
LD50 Rat Oral > 2000 mg/kg bw  [2]
LD50 Rat Oral 1828 mg/kg bw [3]
2680 mg/kg bw
LD50 Rat Oral [4]
(male)
3069 mg/kg bw
LD50 Rat Oral [4]
(female)
LD50 Rat Dermal > 2000 mg/kg bw  [2][4]
LD50 Mouse Oral 2032 mg/kg bw [5]
LC50 Rat Inhalation (4h) > 0.67 mg/L [2]

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have been conducted on chlorpyrifos-methyl in various animal

models.

Table 2: Chronic Toxicity and Carcinogenicity of Chlorpyrifos-Methyl
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Species Duration Key Findings NOAEL Reference

Inhibition of brain
acetylcholinester
ase activity,
Rat 2 years adrenal 1 mg/kg bw/day [2]
vacuolation. No
evidence of

carcinogenicity.

No evidence of 3.9 mg/kg
Mouse 2 years ) o [2]
carcinogenicity. bw/day

Reduced body-
Dog 2 years weight gain at 1 mg/kg bw/day [2]
the highest dose.

Genotoxicity

A battery of tests has been performed to assess the genotoxic potential of chlorpyrifos-methyl.

Table 3: Genotoxicity of Chlorpyrifos-Methyl

Assay Test System Result Reference
Ames Test S. typhimurium Negative [4]
Chinese Hamster - .
Chromosomal _ Positive with
) Ovary (CHO) cells (in ) o [2]
Aberration metabolic activation

vitro)

Mouse bone marrow

Micronucleus Test o Negative [2]
(in vivo)
Unscheduled DNA Rat hepatocytes (in ]
) ) Negative [2]
Synthesis Vivo)

Based on the overall evidence, the Joint Meeting on Pesticide Residues (JMPR) concluded
that chlorpyrifos-methyl is unlikely to be genotoxic.[2]
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Experimental Protocols

Acute Oral Toxicity (LD50) - Up-and-Down Procedure
(UDP)

o Test Species: Typically female rats (e.g., Sprague-Dawley).

e Housing and Acclimatization: Animals are housed in individual cages under controlled
conditions of temperature, humidity, and light cycle for at least 5 days prior to the study.

o Fasting: Animals are fasted (food, but not water, withheld) for a specified period (e.qg.,
overnight) before dosing.

o Dose Administration: The test substance, dissolved or suspended in a suitable vehicle (e.qg.,
corn oil), is administered by oral gavage. Dosing is sequential, with the dose for each
subsequent animal adjusted up or down based on the outcome (survival or death) of the
previously dosed animal.

o Observation: Animals are observed for mortality and clinical signs of toxicity at regular
intervals for at least 14 days. Body weights are recorded at the beginning and end of the
study.

o Data Analysis: The LD50 is calculated using a maximum likelihood method.
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Caption: Experimental workflow for the Up-and-Down Procedure for acute oral toxicity testing.
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Bacterial Reverse Mutation Test (Ames Test)

o Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
and/or Escherichia coli strains (e.g., WP2 uvrA) with different mutations in the histidine or
tryptophan operon are used.

o Metabolic Activation: The test is conducted both with and without an exogenous metabolic
activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

e Procedure: The test chemical, bacterial tester strain, and S9 mix (if applicable) are combined
in a soft agar overlay. This mixture is poured onto a minimal glucose agar plate.

e |ncubation: Plates are incubated at 37°C for 48-72 hours.

e Scoring: The number of revertant colonies (colonies that have regained the ability to
synthesize the required amino acid) is counted.

o Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase
in the number of revertant colonies compared to the solvent control.

In Vitro Chromosomal Aberration Test

o Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human
peripheral blood lymphocytes, are cultured.

o Treatment: Cells are exposed to various concentrations of the test substance, with and
without metabolic activation (S9 mix), for a defined period.

o Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells
in the metaphase stage of cell division.

o Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution,
fixed, and dropped onto microscope slides.

o Staining and Analysis: Chromosomes are stained (e.g., with Giemsa), and metaphase
spreads are analyzed under a microscope for structural and numerical chromosomal
aberrations.
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» Data Analysis: The frequency of aberrant cells and the number and type of aberrations per
cell are recorded and statistically analyzed.

Mechanism of Action and Signaling Pathways
Acetylcholinesterase Inhibition

Organophosphate insecticides like Akton and chlorpyrifos-methyl exert their primary toxic
effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking
down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.
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Caption: Mechanism of acetylcholinesterase inhibition by organophosphate insecticides.

Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, resulting in
continuous stimulation of cholinergic receptors on the postsynaptic neuron. This
overstimulation of the nervous system leads to the characteristic signs of organophosphate
poisoning.

Cholinergic Signaling Pathway
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The cholinergic system plays a vital role in numerous physiological processes. The
overstimulation of this pathway due to AChE inhibition is the basis for the toxicity of

organophosphate insecticides.
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Caption: Simplified overview of cholinergic signaling pathways.

Metabolism and Detoxification

Organophosphate insecticides are metabolized in the body through various pathways, which
can lead to either detoxification or, in some cases, bioactivation to more potent inhibitors of

AChE.
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Caption: General metabolic pathways of organophosphate insecticides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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